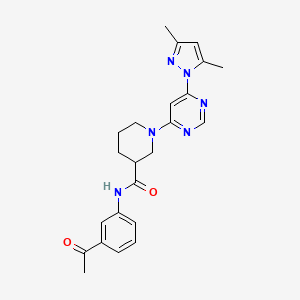

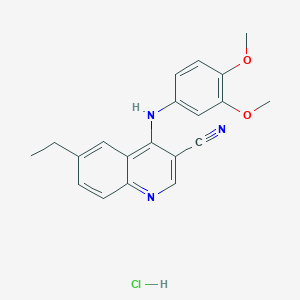

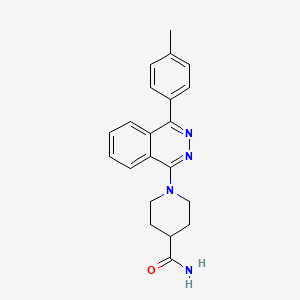

(Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, also known as FLB-457, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective dopamine D2 receptor antagonist that has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthetic Approaches and Coordination Chemistry Research has delved into the synthetic pathways involving benzyl and fluorinated benzyl compounds, exploring their utility in forming complex metal-organic frameworks and coordination polymers. Notably, the synthesis and crystallographic analysis of various zirconium and zinc complexes demonstrate the intricate coordination chemistry possible with such ligands, highlighting their potential in creating novel polymeric structures and catalytic systems. For instance, studies on zirconium benzyl complexes with bidentate pyridine-alkoxide ligands reveal insights into olefin polymerization chemistry, offering pathways for low molecular weight polymer synthesis (Toru Tsukahara et al., 1997). Similarly, zinc phenoxides research showcases the catalytic activity in copolymerizing epoxides and carbon dioxide, further expanding the scope of these compounds in green chemistry applications (D. Darensbourg et al., 1999).

Sensor Development and Fluorescence Studies Fluorinated benzyl derivatives have been investigated for their applications in sensor development, particularly in detecting metal ions. A notable example is the synthesis of highly fluorescent chemosensors for Zn(2+), which distinguish Zn(2+) from Cd(2+) based on fluorescence enhancement in acetonitrile aqueous solutions. This research not only showcases the selectivity and sensitivity of these sensors but also emphasizes their utility in fluorescence imaging within living cells, underscoring their potential in biological and environmental monitoring (Pengxuan Li et al., 2014).

Photophysical Properties and Organic Electronics The exploration of benzyl and fluorinated benzyl side chains in perylene diimide non-fullerene acceptors has opened new avenues in the field of organic electronics, particularly in organic solar cells. The study of N-annulated perylene diimide dimers with benzyl-based side chains has demonstrated their efficacy as non-fullerene acceptors, achieving notable power conversion efficiencies. This research not only contributes to the development of high-performance organic solar cells but also provides insights into the structural and electronic factors influencing device performance (M. Nazari et al., 2018).

Supramolecular Chemistry and Hydrogen Bonding Networks The study of supramolecular architectures and hydrogen bonding networks in pyridine-based hydrazones has revealed the significant role of these interactions in stabilizing crystal structures. Research in this area emphasizes the persistent prevalence of supramolecular architectures due to hydrogen bonding, offering valuable insights into the design and synthesis of materials with tailored properties for applications in molecular machines and electronic devices (M. Khalid et al., 2021).

properties

IUPAC Name |

(2Z)-6-[(2-fluorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO3/c22-18-6-2-1-5-15(18)13-25-16-7-8-17-19(11-16)26-20(21(17)24)10-14-4-3-9-23-12-14/h1-12H,13H2/b20-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAQXZWLBXANHW-JMIUGGIZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2860367.png)

![1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)indoline](/img/structure/B2860368.png)

![4-Ethyl-2,3-dioxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2860378.png)

![8-(4-(2-methoxyethoxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860379.png)

![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2860383.png)